2-bromo-N,N-diethyl-4,5-difluorobenzenesulfonamide
Overview
Description
2-bromo-N,N-diethyl-4,5-difluorobenzenesulfonamide is a fluorinated organic compound with the molecular formula C10H12BrF2NO2S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N,N-diethyl-4,5-difluorobenzenesulfonamide typically involves the reaction of 2-bromo-4,5-difluorobenzenesulfonyl chloride with diethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-bromo-N,N-diethyl-4,5-difluorobenzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted sulfonamides, while oxidation or reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
2-bromo-N,N-diethyl-4,5-difluorobenzenesulfonamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-bromo-N,N-diethyl-4,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The exact pathways and targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4,5-difluorobenzenesulfonamide
- N,N-diethyl-4,5-difluorobenzenesulfonamide
- 2-bromo-N,N-diethylbenzenesulfonamide
Uniqueness
2-bromo-N,N-diethyl-4,5-difluorobenzenesulfonamide stands out due to the presence of both bromine and fluorine atoms, which impart unique reactivity and properties. The combination of these functional groups makes it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-bromo-N,N-diethyl-4,5-difluorobenzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrF2NO2S/c1-3-14(4-2)17(15,16)10-6-9(13)8(12)5-7(10)11/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZIIAZDKCMJNMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrF2NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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